molecular formula C14H14ClNO3 B13159180 Amino(3-phenoxyphenyl)acetic acid hydrochloride

Amino(3-phenoxyphenyl)acetic acid hydrochloride

Cat. No.: B13159180
M. Wt: 279.72 g/mol
InChI Key: ZFTQWOUFDHIALJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amino(3-phenoxyphenyl)acetic acid hydrochloride typically involves the reaction of 3-phenoxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or other suitable methods to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: Amino(3-phenoxyphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Amino(3-phenoxyphenyl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is employed in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of Amino(3-phenoxyphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural configuration and the presence of both amino and phenoxy groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C14H14ClNO3

Molecular Weight

279.72 g/mol

IUPAC Name

2-amino-2-(3-phenoxyphenyl)acetic acid;hydrochloride

InChI

InChI=1S/C14H13NO3.ClH/c15-13(14(16)17)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11;/h1-9,13H,15H2,(H,16,17);1H

InChI Key

ZFTQWOUFDHIALJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C(=O)O)N.Cl

Origin of Product

United States

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